Boc-D-Phe(4-CN)-OH

Catalog No.
S1768233
CAS No.
146727-62-0
M.F
C15H17N2O4-
M. Wt
289.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Phe(4-CN)-OH

CAS Number

146727-62-0

Product Name

Boc-D-Phe(4-CN)-OH

IUPAC Name

(2R)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C15H17N2O4-

Molecular Weight

289.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/p-1/t12-/m1/s1

InChI Key

RMBLTLXJGNILPG-GFCCVEGCSA-M

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O

Synonyms

146727-62-0;Boc-D-4-Cyanophenylalanine;Boc-D-Phe(4-CN)-OH;(R)-N-BOC-4-CYANOPHENYLALANINE;Boc-4-cyano-D-phenylalanine;(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoicacid;ST50826113;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoicacid;Boc-D-4-Cyanophe;AC1Q1MTM;AC1MC19I;Boc-p-cyano-D-phenylalanine;14987_ALDRICH;SCHEMBL3450109;14987_FLUKA;MolPort-002-344-038;RMBLTLXJGNILPG-GFCCVEGCSA-N;ZINC2567680;ANW-74726;CB-480;AKOS015836561;AM82777;AJ-41453;AK-33325;KB-48228

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)[O-]

Peptide Synthesis

The presence of the cyano group (C≡N) in the molecule introduces unique properties to the resulting peptides. For example, the cyano group can:

  • Increase hydrophobicity: This can affect the interaction of the peptide with other molecules, such as membranes or proteins.
  • Introduce a negative charge at high pH: This can be used to modulate the activity or stability of the peptide.

These properties make (R)-N-Boc-4-cyanophenylalanine a valuable tool for researchers studying protein function, designing new drugs, and developing novel materials.

Protein Engineering

(R)-N-Boc-4-cyanophenylalanine can be used to introduce specific changes in the structure and function of proteins. By incorporating this amino acid into specific positions of a protein sequence, researchers can:

  • Probe the role of specific amino acids in protein folding and stability [].
  • Design proteins with enhanced or altered activity [].
  • Develop new enzymes with specific catalytic properties [].

Boc-D-Phe(4-CN)-OH, or N-tert-butoxycarbonyl-4-cyanophenyl-D-alanine, is a derivative of the amino acid phenylalanine, characterized by the presence of a cyano group at the para position of the phenyl ring. Its molecular formula is C15H18N2O4C_{15}H_{18}N_{2}O_{4} with a molecular weight of 290.31 g/mol. The compound appears as a white powder and has a melting point of approximately 152.6 °C . The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, facilitating the selective reaction of amino acids.

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further reactions.
  • Coupling Reactions: It can react with other amino acids or peptide chains through amide bond formation, commonly used in peptide synthesis.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic addition reactions, potentially leading to the synthesis of more complex molecules.

The synthesis of Boc-D-Phe(4-CN)-OH typically involves several steps:

  • Protection of Phenylalanine: Starting with D-phenylalanine, the amino group is protected using a Boc anhydride.
  • Cyanation: The protected amino acid undergoes cyanation at the para position of the phenyl ring, usually via nucleophilic substitution with a suitable cyanating agent.
  • Purification: The product is purified through crystallization or chromatography to obtain Boc-D-Phe(4-CN)-OH in high purity .

Boc-D-Phe(4-CN)-OH is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides and proteins.
  • Drug Development: Its derivatives may serve as intermediates in pharmaceutical research, particularly in developing compounds targeting neurological disorders due to the role of phenylalanine derivatives in neurotransmission.
  • Chemical Research: Utilized in studies exploring structure-activity relationships and modifications of amino acids.

Boc-D-Phe(4-CN)-OH shares similarities with several other phenylalanine derivatives. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberUnique Features
Boc-D-Phenylalanine146727-62-0Contains cyano group at para position
Boc-D-Phe(2-CN)-OH261380-28-3Cyanide at ortho position
Boc-D-Phe(4-Cl)-OH14983Contains chlorine instead of cyano
Fmoc-D-Phe(4-CN)-OH2734494Fmoc protecting group instead of Boc

Boc-D-Phe(4-CN)-OH is unique due to its specific para-cyano substitution on the phenyl ring, which may impart distinct chemical reactivity and biological properties compared to its analogs .

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

289.11883203 g/mol

Monoisotopic Mass

289.11883203 g/mol

Heavy Atom Count

21

Wikipedia

(R)-N-Boc-4-Cyanophenylalanine

Dates

Modify: 2023-08-15

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